molecular formula C8H9F2NO2S B13255599 3-(Difluoromethyl)-4-methanesulfonylaniline

3-(Difluoromethyl)-4-methanesulfonylaniline

Cat. No.: B13255599
M. Wt: 221.23 g/mol
InChI Key: MAIFMIFCQAAVRF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methanesulfonylaniline is a fluorinated aromatic amine derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a methanesulfonyl (-SO₂CH₃) group at the 4-position of the aniline ring. This compound’s structural features make it relevant in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, where fluorine substitution is known to optimize pharmacokinetic properties such as metabolic stability and bioavailability .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylsulfonylaniline

InChI

InChI=1S/C8H9F2NO2S/c1-14(12,13)7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3

InChI Key

MAIFMIFCQAAVRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methanesulfonylaniline typically involves the introduction of the difluoromethyl group and the methanesulfonyl group onto an aniline derivative. One common method involves the reaction of aniline with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by sulfonylation to attach the methanesulfonyl group. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated sulfonyl aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

3-(Difluoromethyl)-4-methanesulfonylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methanesulfonylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, while the methanesulfonyl group can influence its reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related fluorinated and sulfonylated aniline derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Group Comparison

Table 1: Comparison of Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Fluorine Substituents Key Properties
3-(Difluoromethyl)-4-methanesulfonylaniline C₈H₉F₂NO₂S 217.23 Aniline, difluoromethyl, methanesulfonyl 2 F atoms (difluoromethyl) Moderate lipophilicity, enhanced solubility
4-Chloro-3-(trifluoromethyl)benzylamine C₈H₇ClF₃N 209.6 Benzylamine, Cl, trifluoromethyl 3 F atoms (trifluoromethyl) High lipophilicity, potential CNS activity
3-(Azepane-1-sulfonyl)-4-methylaniline C₁₃H₂₀N₂O₂S 268.38 Aniline, azepane-sulfonyl, methyl None Bulky sulfonamide, steric hindrance
4-Aminobiphenyl-2-sulfonic acid C₁₂H₁₁NO₃S 249.29 Biphenyl, sulfonic acid, amine None High solubility, charged at physiological pH
Key Differences and Implications
  • The difluoromethyl group offers a balance between electronegativity and steric bulk, reducing toxicity risks associated with trifluoromethylated analogs .
  • Sulfonyl Group Variations: The methanesulfonyl group in the target compound improves solubility compared to the azepane-sulfonyl group in 3-(azepane-1-sulfonyl)-4-methylaniline (), which introduces steric hindrance but may prolong target engagement due to slower dissociation . Sulfonic acid in 4-aminobiphenyl-2-sulfonic acid () confers high water solubility but limits membrane permeability due to ionization at physiological pH .
  • Biological Activity :

    • Chlorine substitution in 4-chloro-3-(trifluoromethyl)benzylamine () may enhance halogen bonding with target proteins but could increase hepatotoxicity risks .
    • The absence of fluorine in 3-(azepane-1-sulfonyl)-4-methylaniline () reduces metabolic stability but simplifies synthesis pathways .

Biological Activity

3-(Difluoromethyl)-4-methanesulfonylaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a difluoromethyl group and a methanesulfonyl group attached to an aniline moiety. Its molecular formula is C9H10F2N2O2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

3-(Difluoromethyl)-4-methanesulfonylaniline exhibits various biological activities primarily through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with receptors in cellular signaling pathways, influencing processes such as angiogenesis and inflammation.
  • Cellular Effects : Studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.

Therapeutic Applications

Research indicates that 3-(Difluoromethyl)-4-methanesulfonylaniline has potential applications in treating various diseases:

  • Cancer Treatment : Due to its ability to inhibit angiogenesis, it is being investigated for use in therapies targeting solid tumors.
  • Inflammatory Diseases : The compound may also have applications in managing chronic inflammatory conditions such as rheumatoid arthritis and psoriasis by modulating inflammatory pathways.

Case Studies

Several studies have explored the biological activity of 3-(Difluoromethyl)-4-methanesulfonylaniline:

  • Anti-Cancer Activity : A study demonstrated that the compound inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to the inhibition of angiogenesis mediated by vascular endothelial growth factor (VEGF) signaling pathways .
  • Inflammation Modulation : Research showed that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
  • Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution characteristics in vivo, supporting further development for therapeutic use.

Data Summary

The following table summarizes key findings regarding the biological activity of 3-(Difluoromethyl)-4-methanesulfonylaniline:

Biological ActivityMechanism of ActionTherapeutic Potential
Enzyme InhibitionInhibits specific metabolic enzymesCancer treatment
Receptor ModulationModulates signaling pathwaysInflammatory disease management
Induction of ApoptosisActivates mitochondrial dysfunctionPotential anti-cancer therapy
Anti-inflammatory EffectsReduces inflammatory markersTreatment for chronic inflammatory diseases

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